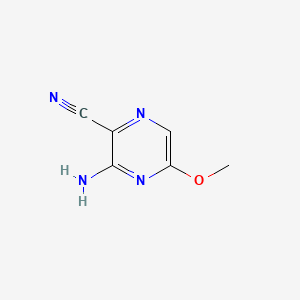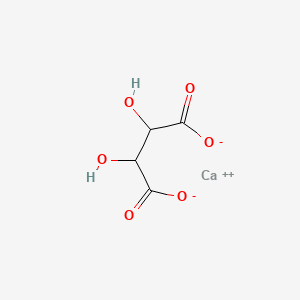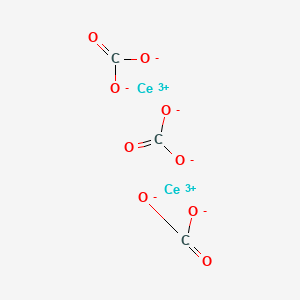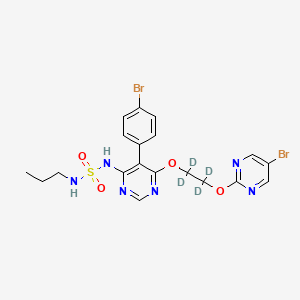
Macitentan D4
概要
説明
Macitentan-d4 (ACT-064992 D4) is a deuterated substitute for Macitentan and can be used as a dual antagonist of the non-peptides ETA and ETB (endothelin receptor). Macitentan-d4 is less toxic than Macitentan, has a longer half-life, and can be used to study endothelin receptor-mediated diseases .
Synthesis Analysis
Macitentan-d4 is intended for use as an internal standard for the quantification of macitentan by GC- or LC-MS .Molecular Structure Analysis
Macitentan adopts a compact structure in aqueous solution and molecular modeling suggests that this conformation tightly fits into a well-defined ET A receptor binding pocket . In contrast, the structurally different and negatively charged bosentan-type molecules only partially filled this pocket and expanded into an extended endothelin binding site . The molecular formula of Macitentan-d4 is C19H16D4Br2N6O4S .Chemical Reactions Analysis
Macitentan is slowly absorbed and, at a dose of 300 mg, the t1/2 (95% confidence interval, CI) was 17.5 h (14.1, 21.8). The dose-proportionality coefficient β for Cmax (95% CI) was 0.83 (0.79, 0.87) indicating less than dose-proportional pharmacokinetics of macitentan . In plasma, a pharmacologically active oxidative depropyl metabolite, ACT-132577, was found whereas in urine two minor metabolites were detected .Physical And Chemical Properties Analysis
The molecular formula of Macitentan-d4 is C19H16D4Br2N6O4S and the molecular weight is 592.3 . Macitentan-d4 is intended for use as an internal standard for the quantification of macitentan by GC- or LC-MS .科学的研究の応用
Pulmonary Arterial Hypertension Treatment
Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension . It targets both endothelin-A (ET A) and endothelin-B (ET B) receptors, which play a crucial role in the pathogenesis of pulmonary hypertension .
Degradation Products Analysis
Macitentan can degrade extensively in acidic, basic, and neutral hydrolytic conditions, forming seven degradation products . These degradation products can be selectively separated using high-performance liquid chromatography (HPLC) for further analysis .
3. Quality Control in Drug Testing Labs The developed HPLC method for the separation of Macitentan’s degradation products can be used in drug testing labs for determining the quality of Macitentan in bulk and finished formulations .
Osteosarcoma Treatment
Research has shown that Macitentan can strengthen the bone protective action of RANKL inhibition and reduce metastatic dissemination in osteosarcoma . This makes it a potential therapeutic tool in the fight against osteosarcoma .
Inhibiting Mineralized Tumor Tissue Formation
Inhibiting endothelin signaling with Macitentan significantly reduced the formation of mineralized tumor tissue concomitant to metastatic dissemination without affecting sensitivity to chemotherapy .
Quantification of Macitentan
Macitentan-d4 is used as an internal standard for the quantification of Macitentan by GC- or LC-MS . This helps in accurate measurement of Macitentan concentration in various samples .
作用機序
Target of Action
Macitentan D4, also known as Macitentan-d4, is a dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (E A and E B) . These receptors play a crucial role in the regulation of vascular tone, cell proliferation, and fibrosis .
Mode of Action
Macitentan D4 acts as an antagonist to the endothelin A and B receptors, blocking signaling from endothelin-1 and -2 . It has a 50-fold increased selectivity for the ETA subtype compared to the ETB subtype . This interaction with its targets leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis .
Biochemical Pathways
The action of Macitentan D4 affects the endothelin-1 pathway, which is implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . Patients with pulmonary hypertension have increased levels of endothelin-1 in the plasma and pulmonary vascular endothelium . By blocking the endothelin receptors, Macitentan D4 disrupts this pathway, leading to a decrease in vasoconstriction and cell proliferation .
Pharmacokinetics
Macitentan D4 is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, to its active metabolite ACT-132577 . The pharmacokinetics of Macitentan D4 and its active metabolite have been well described by a comprehensive population pharmacokinetic model . This model takes into account various factors such as body weight, sex, race, renal impairment, health status, and formulation .
Result of Action
The antagonistic action of Macitentan D4 on the endothelin receptors leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis . This results in a reduction in pulmonary vascular resistance, which is beneficial in the treatment of PAH .
Action Environment
The action, efficacy, and stability of Macitentan D4 can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of Macitentan D4 . Furthermore, factors such as the patient’s health status and renal function can also influence the pharmacokinetics and action of Macitentan D4 .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The optimum dose of macitentan is currently under investigation. In the phase III UNISUS trial (NCT04273945), 900 patients will be randomized to receive either 10 mg once daily or a matching placebo of macitentan 37.5 mg for 4 weeks (up-titration) and a matching placebo of macitentan 75 mg after that .
特性
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMEBMXRHSZKX-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



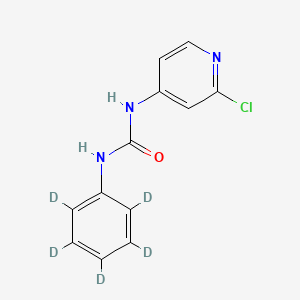
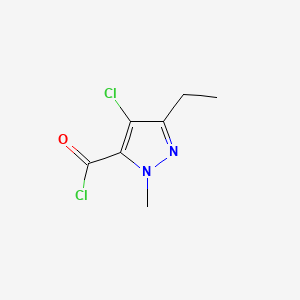
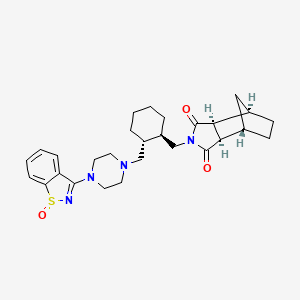
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
